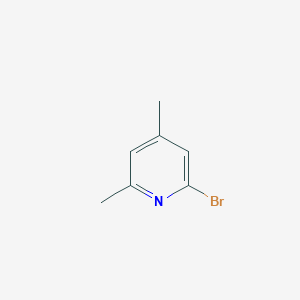

2-Bromo-4,6-dimethylpyridine

Numéro de catalogue B109062

Poids moléculaire: 186.05 g/mol

Clé InChI: IRTOCXBLUOPRFT-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US07053107B2

Procedure details

A solution of 48% HBr (aq) (Aldrich, 65 mL, 1.2 mol, 10 eq) was cooled to −5° C. and treated with 4,6-dimethyl-pyridin-2-ylamine (Aldrich, 15.0 g, 0.12 mol. 1.0 eq). The thick white salt mixture was stirred with a mechanical stirrer while bromine (Aldrich, 19.7 mL, 0.38 mol, 3.1 eq) was added dropwise. The resultant red mixture was treated with an aqueous solution (32 mL H2O) of NaNO2 (Aldrich, 22.1 g, 0.32 mol, 2.6 eq) over one hour. The temperature was maintained below 5° C. during the nitrite addition, and then gradually warmed to 20° C. over 2 hours. The reaction mixture was adjusted to pH 14 with NaOH (aq), and extracted with MTBE. The organic extracts were washed with water, brine, dried over magnesium sulfate, filtered and concentrated under reduced pressure. The crude product (29 g of a red oil) was purified by flash chromatography (silica, 350 g) and eluted with 2–7% ethyl acetate-cyclohexane, which gave an orange oil (11.0 g, 48%). 1H NMR (DMSO-d6, 300 MHz) δ 7.30 (1H, s), 7.13 (1H, s), 2.39 (3H, s), 2.26 (3H, s). 13C NMR (DMSO-d6, 75 MHz) δ 159.4, 151.3, 140.9,125.7,124.0, 23.7, 20.3. ESI m/z 186/188 (M +H)+.

Name

Yield

48%

Identifiers

|

REACTION_CXSMILES

|

[BrH:1].[CH3:2][C:3]1[CH:8]=[C:7]([CH3:9])[N:6]=[C:5](N)[CH:4]=1.BrBr.N([O-])=O.[Na+].N([O-])=O.[OH-].[Na+]>>[Br:1][C:5]1[CH:4]=[C:3]([CH3:2])[CH:8]=[C:7]([CH3:9])[N:6]=1 |f:3.4,6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

65 mL

|

|

Type

|

reactant

|

|

Smiles

|

Br

|

Step Two

|

Name

|

|

|

Quantity

|

15 g

|

|

Type

|

reactant

|

|

Smiles

|

CC1=CC(=NC(=C1)C)N

|

Step Three

|

Name

|

|

|

Quantity

|

19.7 mL

|

|

Type

|

reactant

|

|

Smiles

|

BrBr

|

Step Four

|

Name

|

|

|

Quantity

|

32 mL

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)[O-].[Na+]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)[O-]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

20 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added dropwise

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with MTBE

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic extracts were washed with water, brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over magnesium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude product (29 g of a red oil) was purified by flash chromatography (silica, 350 g)

|

WASH

|

Type

|

WASH

|

|

Details

|

eluted with 2–7% ethyl acetate-cyclohexane, which

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC1=NC(=CC(=C1)C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 11 g | |

| YIELD: PERCENTYIELD | 48% | |

| YIELD: CALCULATEDPERCENTYIELD | 49.3% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |